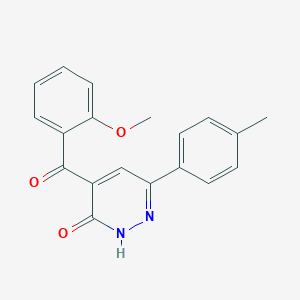
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.188 g/mol It is characterized by a pyrimidine ring substituted with a methoxy group and a butenone side chain
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-methoxypyrimidine-5-carbaldehyde with an appropriate enone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(2-Hydroxypyrimidin-5-yl)but-3-en-2-one: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
4-(2-Chloropyrimidin-5-yl)but-3-en-2-one:
4-(2-Methylpyrimidin-5-yl)but-3-en-2-one: The methyl group can affect the compound’s stability and reactivity compared to the methoxy group.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(E)-4-(2-methoxypyrimidin-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)3-4-8-5-10-9(13-2)11-6-8/h3-6H,1-2H3/b4-3+ |
InChI-Schlüssel |
UQZBDNNJNLDMKO-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CN=C(N=C1)OC |
Kanonische SMILES |
CC(=O)C=CC1=CN=C(N=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


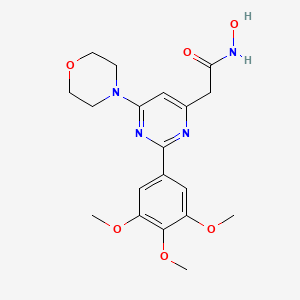
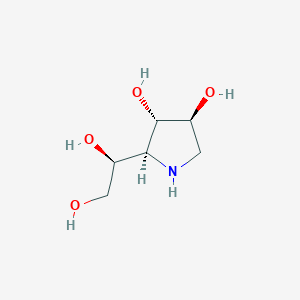
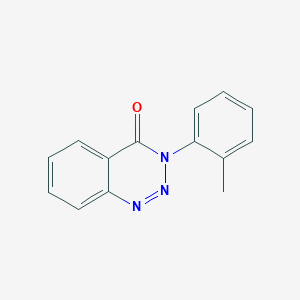
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
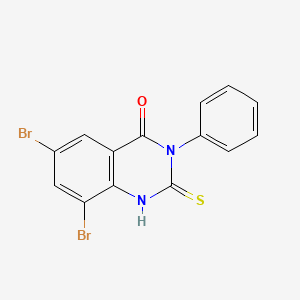
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
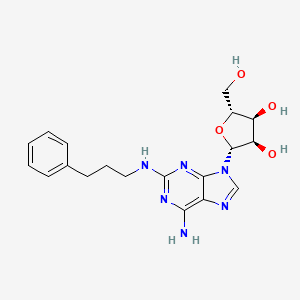

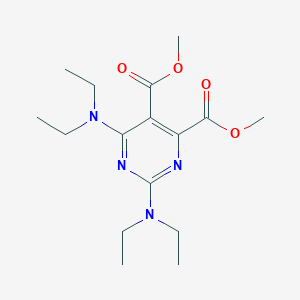

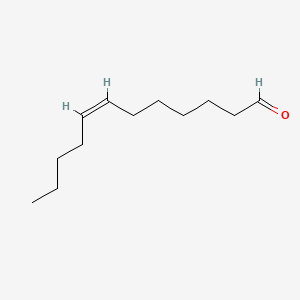
![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
